2-(Aminomethyl)-4-ethoxy-1,1,1-trifluorobut-3-en-2-ol
Overview
Description
The compound is an organic molecule that contains functional groups such as aminomethyl and ethoxy. The aminomethyl group is a monovalent functional group with formula −CH2−NH2 . It’s used in the standard names of some compounds .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds such as 2-(Aminomethyl)phenylthio benzyl alcohol have been synthesized for use in chemical synthesis .Scientific Research Applications
Synthesis and Structural Analysis
The compound 2-(Aminomethyl)-4-ethoxy-1,1,1-trifluorobut-3-en-2-ol and its derivatives are primarily involved in synthesis and structural analysis in the field of organic chemistry. Notably, reactions of 4-ethoxy-1,1,1-trifluorobut-3-en-2-one with alkali metal salts of diethyl malonate produce complexes that are thoroughly characterized using spectroscopic methods and single crystal X-ray diffraction analyses. This highlights the compound's relevance in forming structurally complex molecules with potential applications in material sciences and pharmaceuticals (Song et al., 2012).
Synthesis of Heterocycles
The compound is also instrumental in synthesizing heterocycles, which are crucial in pharmaceuticals and agrochemicals. For instance, it is used to create intermediate 4-dialkylamino-1,1,1-trifluorobut-3-ene-2-ones, which further cyclize into pyrroles and other heteroaromatics, indicating its utility in producing complex organic structures (Andrew & Mellor, 2000).
Formation of Azoles
Additionally, the compound's derivatives are used to obtain azoles, such as 3-amino-5-trifluoromethylazoles, through cyclocondensation reactions. These structures have significant importance in various biological applications, showcasing the compound's role in synthesizing biologically active molecules (Martins et al., 2006).
Properties
IUPAC Name |
2-(aminomethyl)-4-ethoxy-1,1,1-trifluorobut-3-en-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F3NO2/c1-2-13-4-3-6(12,5-11)7(8,9)10/h3-4,12H,2,5,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMACIHMNGIOELS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=CC(CN)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001213498 | |
Record name | 2-(Aminomethyl)-4-ethoxy-1,1,1-trifluoro-3-buten-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001213498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
929975-10-0 | |
Record name | 2-(Aminomethyl)-4-ethoxy-1,1,1-trifluoro-3-buten-2-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=929975-10-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Aminomethyl)-4-ethoxy-1,1,1-trifluoro-3-buten-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001213498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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